molecular formula C17H18N2O6 B11832551 5'-O-Benzoylthymidine CAS No. 35898-29-4

5'-O-Benzoylthymidine

Cat. No.: B11832551
CAS No.: 35898-29-4
M. Wt: 346.3 g/mol
InChI Key: NOEPYUJTOCSCJP-BFHYXJOUSA-N
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Description

5’-O-Benzoylthymidine: is a thymidine analog, which is a derivative of thymidine where the hydroxyl group at the 5’ position is replaced by a benzoyl group. This compound is known for its insertional activity towards replicated DNA, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Initial Synthesis: The synthesis of 5’-O-Benzoylthymidine typically begins with thymidine.

    Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: 5’-O-Benzoylthymidine is used as a building block in the synthesis of various nucleoside analogs. It is also employed in studies involving DNA synthesis and repair .

Biology: In biological research, 5’-O-Benzoylthymidine is used to label cells and track DNA synthesis. This is particularly useful in cell proliferation studies and cancer research .

Industry: In the pharmaceutical industry, 5’-O-Benzoylthymidine is used in the development of nucleoside analog drugs. It is also utilized in the production of diagnostic reagents .

Mechanism of Action

Comparison with Similar Compounds

    Thymidine: The parent compound of 5’-O-Benzoylthymidine, used in DNA synthesis.

    5’-O-Benzoyl-2’-deoxyuridine: Another nucleoside analog with similar properties.

    5’-O-Benzoyl-3’-O-methylthiomethylthymidine: A derivative used in DNA labeling.

Uniqueness: 5’-O-Benzoylthymidine is unique due to its specific benzoyl modification at the 5’ position, which enhances its ability to interfere with DNA synthesis and makes it particularly useful in scientific research applications .

Properties

CAS No.

35898-29-4

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(20)13(25-14)9-24-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1

InChI Key

NOEPYUJTOCSCJP-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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